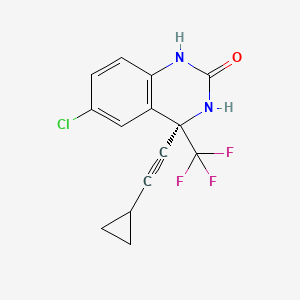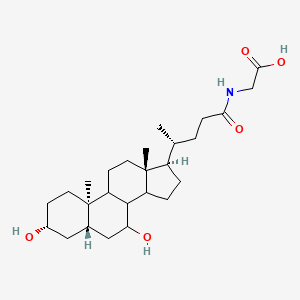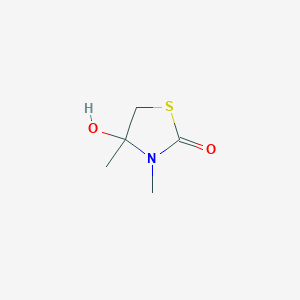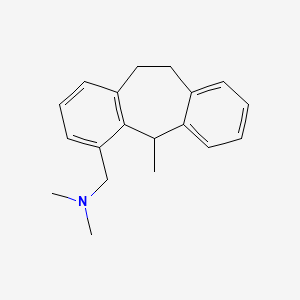
N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride is a chemical compound with the molecular formula C10H22N2O2·HCl. It is commonly used in organic synthesis, particularly in the protection of amine groups. The compound is a derivative of 1,5-diaminopentane, where one of the amine groups is protected by a t-butoxycarbonyl (Boc) group. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amine site.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride typically involves the reaction of 1,5-diaminopentane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity. The reaction conditions are carefully controlled to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the Boc group protects the amine during the coupling process.
Reduction and Oxidation: While the Boc group is stable under mild reducing and oxidizing conditions, the free amine (after deprotection) can undergo various redox reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Redox Reactions: Mild reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2) can be used.
Major Products
Deprotection: Yields 1,5-diaminopentane.
Coupling: Produces peptides or other coupled products with the amine group.
Redox Reactions: Depending on the specific conditions, various amine derivatives can be formed.
Applications De Recherche Scientifique
N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Employed in the modification of biomolecules, such as the synthesis of peptide nucleic acids (PNAs).
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of drug candidates that require amine protection.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The primary mechanism of action for N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride involves the protection of amine groups. The Boc group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted side reactions. This protection is reversible under acidic conditions, allowing for selective deprotection when needed. The compound’s effectiveness lies in its ability to provide temporary protection, facilitating multi-step synthesis processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-t-Butoxycarbonyl-1,4-diaminobutane: Similar in structure but with a shorter carbon chain.
N-t-Butoxycarbonyl-1,6-diaminohexane: Similar in structure but with a longer carbon chain.
N-t-Butoxycarbonyl-1,2-diaminoethane: Similar in structure but with a much shorter carbon chain.
Uniqueness
N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride is unique due to its specific chain length, which provides an optimal balance between flexibility and reactivity. This makes it particularly useful in the synthesis of medium-sized ring structures and in applications where a specific spatial arrangement of functional groups is required.
Propriétés
Formule moléculaire |
C10H23ClN2O2 |
|---|---|
Poids moléculaire |
238.75 g/mol |
Nom IUPAC |
tert-butyl 2,6-diaminohexanoate;hydrochloride |
InChI |
InChI=1S/C10H22N2O2.ClH/c1-10(2,3)14-9(13)8(12)6-4-5-7-11;/h8H,4-7,11-12H2,1-3H3;1H |
Clé InChI |
RREQVHOXQGVCQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CCCCN)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13821142.png)
![4-(4-Chloropyridin-2-yl)-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]furan-3-one](/img/structure/B13821148.png)

![2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene](/img/structure/B13821158.png)
![(2S,3R,4S,5R,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxyoxolan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13821170.png)

![2-Methylphenanthro[2,1-d]thiazole](/img/structure/B13821177.png)





![3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate](/img/structure/B13821231.png)

